
2-(3-Methylpyridin-2-YL)ethanamine
Overview
Description
2-(3-Methylpyridin-2-yl)ethanamine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methyl group at the 3-position and an ethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)ethanamine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves passing the starting material through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow synthesis. This method is preferred due to its efficiency and scalability. The use of environmentally friendly techniques and readily available reagents makes this approach suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form novel pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium-catalyzed Suzuki–Miyaura coupling reactions often employ arylboronic acids as reagents.
Major Products
The major products formed from these reactions include pyridine N-oxides, various amine derivatives, and novel pyridine-based compounds .
Scientific Research Applications
2-(3-Methylpyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities, such as anti-fibrotic and antimicrobial properties.
Chemical Biology: The compound is employed in the design of privileged structures for drug discovery and development.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)ethanamine involves its interaction with molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: This compound has a similar structure but with the methyl group at the 6-position.
(6-Methoxypyridin-2-yl)methanamine: Features a methoxy group instead of a methyl group.
(5-Methylpyridin-2-yl)methanamine: The methyl group is at the 5-position.
Uniqueness
2-(3-Methylpyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. This uniqueness makes it valuable for creating compounds with distinct biological and chemical properties .
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBIXJNIABTHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586319 | |
Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851670-19-4 | |
Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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